![molecular formula C60H111O11P B1263793 (2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate](/img/structure/B1263793.png)
(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate
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Overview
Description
1,2-dioleoyl-sn-glycero-3-phospho-1'-(3'-oleoyl)-sn-glycerol is a member of the class of glycerophosphoglycerols that is sn-glycero-3-phospho-(1'-sn-glycerol) in which the hydroxy hydrogens at positions 1, 2 and 3' have been replaced by oleoyl groups. It derives from an oleic acid. It is a conjugate acid of a 1,2-dioleoyl-sn-glycero-3-phospho-1'-(3'-oleoyl)-sn-glycerol(1-).
Scientific Research Applications
1. Epoxidation of Unsaturated Fatty Esters
Research has shown that epoxidation of unsaturated fatty esters like methyl oleate and octadec-11E-en-9-ynoate can yield monoepoxy derivatives with high efficiency. This process utilizes potassium peroxomonosulfate in the presence of trifluoroacetone or methyl pyruvate, achieving yields of 85-99%. These epoxy derivatives are important for further chemical modifications and have potential applications in industrial chemistry (Lie Ken Jie & Pasha, 1998).
2. Novel Azido Fatty Acid Ester Derivatives
Another study delved into the synthesis of novel azido fatty acid ester derivatives from conjugated C(18) enynoate. Through a series of chemical reactions involving epoxidation, ring opening, and treatment with sodium azide, various compounds like methyl 11-azido-12-mesyloxy-octadec-9-ynoate were obtained. These compounds, characterized by NMR spectroscopy and mass spectral analyses, are significant for understanding the chemical behavior of fatty acid esters and their derivatives (Lie Ken Jie & Alam, 2001).
3. Oxidation of Monethenoid Fatty Acids and Esters
Oxidation reactions of monethenoid fatty acids and esters, such as cis-octadec-6-enoates, have been studied with a focus on the formation of hydroperoxides and subsequent decomposition. The study of these reactions provides insights into the oxidative stability and transformation of these compounds, which are relevant in fields like food science and biochemistry (Gold & Skellon, 1959).
properties
Product Name |
(2R,8S,19Z)-5,8-dihydroxy-2-{[(9Z)-octadec-9-enoyl]oxy}-5,11-dioxo-4,6,10-trioxa-5lambda(5)-phosphaoctacos-19-en-1-yl (9Z)-octadec-9-enoate |
---|---|
Molecular Formula |
C60H111O11P |
Molecular Weight |
1039.5 g/mol |
IUPAC Name |
[(2S)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C60H111O11P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)67-52-56(61)53-69-72(65,66)70-55-57(71-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)54-68-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,56-57,61H,4-24,31-55H2,1-3H3,(H,65,66)/b28-25-,29-26-,30-27-/t56-,57+/m0/s1 |
InChI Key |
XSPRBQSEPSTTSF-SUJJMGRSSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)(O)OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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